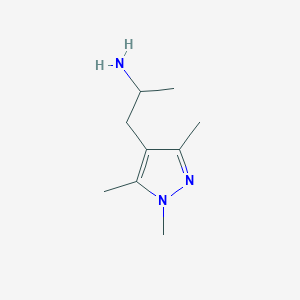

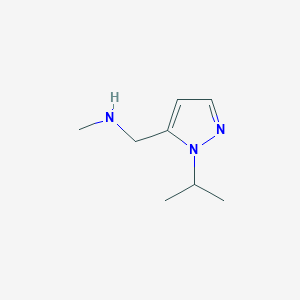

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine

Overview

Description

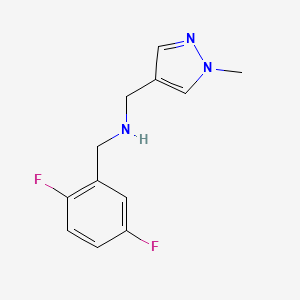

The compound “1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes, pharmaceuticals, and pesticides .

Molecular Structure Analysis

The pyrazole ring in the compound contains two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring can result in various tautomeric forms due to the ability of nitrogen to donate and accept a proton .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrazole compounds are generally stable and have a high melting point. They are also usually soluble in common organic solvents .Scientific Research Applications

Antibacterial and Antifungal Applications

- Novel Coordination Complexes : The compound was used to create a new pyrazole ligand, which was then utilized to synthesize coordination complexes with potential antibacterial and antifungal properties. Enhanced behavior against Fusarium oxysporum f. sp. albedinis fungi was observed (Draoui et al., 2022).

Synthesis of Novel Compounds

- Creating 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes : A study where pyrazole carbaldehydes reacted with 2-selanyl-1-ethanol, involving trimethylchlorosilane, to produce novel compounds, showcasing the versatility of pyrazole derivatives (Papernaya et al., 2015).

Polymer Modification

- Modification of Hydrogels : A study on radiation-induced hydrogels treated with various amines, including a pyrazole derivative, to enhance their properties for potential medical applications (Aly & El-Mohdy, 2015).

Development of Green Chemistry Techniques

- Domino Reactions in Aqueous Media : Utilization of pyrazol-6-amines in L-proline-catalyzed reactions to synthesize complex molecules, contributing to eco-friendly chemistry practices (Prasanna, Perumal, & Menéndez, 2013).

Antitumor and Antibacterial Pharmacophore Sites

- Synthesis and Bioactivities of Pyrazole Derivatives : The synthesis of pyrazole derivatives leading to the identification of antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Polymerization Catalysts

- Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes : These complexes were tested as catalysts for copolymerization processes, showcasing the versatility of pyrazole-based compounds in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).

Mechanism of Action

Target of Action

The primary targets of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket , a protein found in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . It also shows strong antimalarial activity, with inhibition effects against Plasmodium berghei of 70.2% and 90.4% .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFETTYQSJILJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)

![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3197845.png)